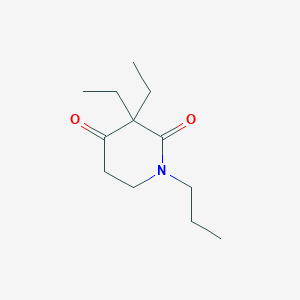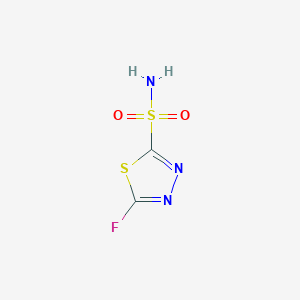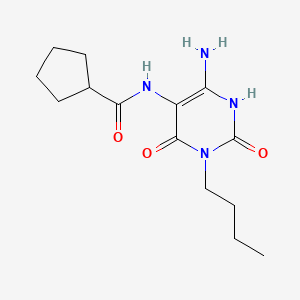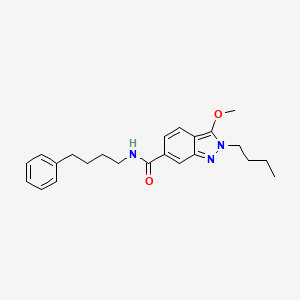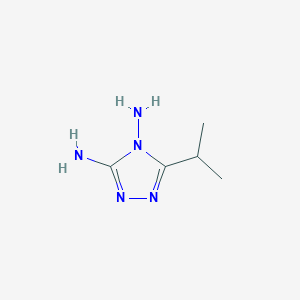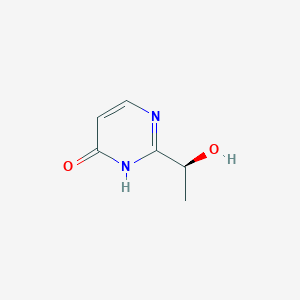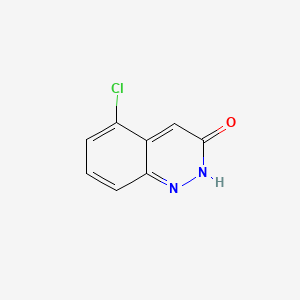![molecular formula C16H11F3OS B13100642 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde](/img/structure/B13100642.png)
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde is a complex organic compound characterized by the presence of a trifluorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran to form ethyl 4-(3,4,5-trifluorophenyl)-3-oxobutanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and safe handling of reagents to ensure high yield and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the ketone and thiobenzaldehyde moieties contribute to its reactivity and specificity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-4-(2,4,5-trifluorophenyl)butanoic acid
- Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Uniqueness
2-[3-Oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde is unique due to the presence of both a trifluorophenyl group and a thiobenzaldehyde moiety, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable molecule for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C16H11F3OS |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
2-[3-oxo-3-(3,4,5-trifluorophenyl)propyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H11F3OS/c17-13-7-12(8-14(18)16(13)19)15(20)6-5-10-3-1-2-4-11(10)9-21/h1-4,7-9H,5-6H2 |
Clé InChI |
JSFHEAPSHGJLGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



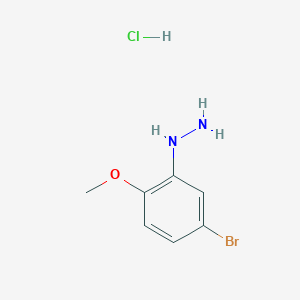

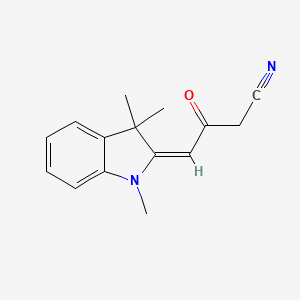
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
